4-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide (MSOB) is a small molecule that has been studied for its potential therapeutic applications in a variety of diseases. MSOB has shown promise in the treatment of cancer, inflammatory diseases, and neurological disorders. The synthesis of MSOB is relatively simple and can be easily achieved in a laboratory setting.
Applications De Recherche Scientifique
4-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide has been studied for its potential therapeutic applications in a variety of diseases. Studies have shown that this compound has the potential to inhibit the growth of tumor cells and may have anti-inflammatory properties. It has also been studied for its potential to treat neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. In addition, this compound has been studied for its potential to treat metabolic disorders, such as diabetes.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as oxazoline-based compounds, are known for their biological activities . They have applications mainly in pharmaceuticals, industrial, natural product chemistry, and polymers .
Mode of Action
It’s worth noting that compounds with similar structures, such as u0126, act by inhibiting the kinase activity of mek1/2, thus preventing the activation of extracellular signal-regulated kinases 1 and 2 (erk1/2; also called map kinases p44 and p42) . ERK1/2 activation is central to different cell death programs, such as autophagy and apoptosis .
Biochemical Pathways
Compounds with similar structures, such as u0126, are known to inhibit the mapk signaling pathway . This pathway plays a critical role in various biological processes, such as differentiation, cell growth, autophagy, apoptosis, and stress responses .
Pharmacokinetics
It’s worth noting that compounds with similar structures, such as lc28-0126, have been studied for their pharmacokinetic properties . After multiple dosing, the plasma concentration of LC28-0126 showed a steep decrease after infusion, followed by slow elimination . The systemic exposure of LC28-0126 was increased proportionally to doses ranging from 3 to 30 mg .
Result of Action
Compounds with similar structures, such as u0126, have been shown to suppress autophagy and inhibit apoptosis .
Action Environment
It’s worth noting that the efficacy of similar compounds, such as u0126, can be influenced by factors such as the concentration of the compound, the presence of other signaling molecules, and the specific cellular context .
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis of 4-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is relatively simple and can be easily achieved in a laboratory setting. This makes it an ideal compound for laboratory experiments. However, there are some limitations to consider. For example, the reaction requires the use of a base, such as triethylamine, which can be toxic if not handled properly. In addition, the reaction requires the use of a solvent, such as dichloromethane or ethanol, which can be flammable and hazardous.
Orientations Futures
The potential therapeutic applications of 4-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide are still being explored. Future research could focus on the development of new and improved synthesis methods for this compound. In addition, further research could explore the biochemical and physiological effects of this compound in more detail. Further research could also focus on the development of novel therapeutic applications for this compound, such as the treatment of cancer and neurological disorders. Finally, further research could explore the potential of this compound as an inhibitor of acetylcholinesterase and its potential effects on the nervous system.
Méthodes De Synthèse
4-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide can be synthesized using a two-step reaction. The first step involves the reaction of 4-methanesulfonyl-benzaldehyde and 5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-amine to form the desired product. The second step involves the reaction of the product with a base, such as triethylamine, to form the final product. The reaction can be carried out in a solvent such as dichloromethane or ethanol. The reaction does not require the use of a catalyst and can be performed at room temperature.
Propriétés
IUPAC Name |
4-methylsulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O5S/c1-23(19,20)9-4-2-8(3-5-9)11(18)15-13-17-16-12(21-13)10-6-7-14-22-10/h2-7H,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRAHYWLNYKBQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.